PROTAC ER|A Degrader-8 is a member of the PROteolysis-TArgeting Chimera (PROTAC) family, which represents a novel class of therapeutic agents designed to selectively degrade specific proteins within cells. This compound specifically targets the estrogen receptor alpha, a critical protein implicated in various breast cancer subtypes. By harnessing the ubiquitin-proteasome system, PROTAC ER|A Degrader-8 facilitates the degradation of its target protein, thereby offering a promising therapeutic strategy for overcoming resistance associated with traditional inhibitors.
PROTAC ER|A Degrader-8 is classified as a bifunctional small molecule that combines an estrogen receptor ligand with an E3 ligase ligand, typically von Hippel-Lindau (VHL). This design allows for the formation of a ternary complex comprising the estrogen receptor, the PROTAC itself, and the E3 ligase, leading to targeted degradation of the estrogen receptor via ubiquitination and subsequent proteasomal degradation.
The synthesis of PROTAC ER|A Degrader-8 involves several key steps:
The molecular structure of PROTAC ER|A Degrader-8 consists of:
The precise molecular formula and structural details can vary based on modifications made during synthesis. Characterization data typically includes molecular weight, melting point, and spectral data from techniques such as nuclear magnetic resonance spectroscopy.
The primary chemical reaction involved in the action of PROTAC ER|A Degrader-8 is its interaction with both the estrogen receptor alpha and the E3 ligase. Upon binding:
The mechanism of action for PROTAC ER|A Degrader-8 involves several sequential steps:
This process highlights how PROTACs can utilize cellular machinery for targeted degradation rather than merely inhibiting protein function.
PROTAC ER|A Degrader-8 exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography can provide insights into purity levels and stability profiles over time .
PROTAC ER|A Degrader-8 has significant potential applications in scientific research:
PROTAC ERα Degrader-8 exploits the cell's endogenous ubiquitin-proteasome system to achieve targeted estrogen receptor alpha (ERα) destruction. Its mechanism initiates with the formation of a ternary complex, where the degrader simultaneously binds ERα and an E3 ubiquitin ligase. This proximity enables the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme (recruited by the E3 ligase) to lysine residues on ERα. Polyubiquitinated ERα is then recognized by the 26S proteasome's 19S regulatory subunit, leading to its unfolding, deubiquitination, and proteolytic degradation in the 20S catalytic core [1]. This process is ATP-dependent and specifically relies on K48-linked polyubiquitin chains as the canonical degradation signal [3].
Unlike conventional SERDs (e.g., fulvestrant) that induce ERα misfolding and passive degradation, PROTAC ERα Degrader-8 actively hijacks the UPS with substoichiometric efficiency. Studies confirm this distinction through rescue experiments where proteasome inhibitors (e.g., MG132) or ubiquitination inhibitors block ERα degradation, while SERD activity remains partially unaffected under these conditions [3].
Table 1: Key Differences Between PROTAC and SERD Mechanisms
| Feature | PROTAC ERα Degrader-8 | SERDs (e.g., Fulvestrant) |
|---|---|---|
| Primary Mechanism | Hijacks UPS via ternary complex formation | Induces ER misfolding |
| Ubiquitin Dependency | K48-linked polyubiquitination required | Ubiquitin-independent |
| Proteasome Sensitivity | Blocked by MG132 | Partially resistant to MG132 |
| Catalytic Efficiency | Substiochiometric (catalytic cycle) | Stoichiometric (1:1 binding) |
| Target Engagement | Event-driven | Occupancy-driven |
The bifunctional architecture of PROTAC ERα Degrader-8 comprises three critical elements:
Structure-activity relationship (SAR) studies reveal that linker composition profoundly impacts degradation efficacy. Overly flexible or hydrophobic linkers reduce cell permeability or promote off-target interactions. Crystallographic analyses of analogous PROTACs show "folded" conformations where intramolecular hydrogen bonds (e.g., between amide groups and ether oxygens) stabilize the ternary complex topology [6].
Table 2: Linker Optimization Impact on Degradation Efficiency
| Linker Type | Length (Atoms) | DC50 (nM) | Dmax (%) | Metabolic Stability |
|---|---|---|---|---|
| 3-PEG Units | ~30 | 0.3 | 99 | Low |
| 2-Propyl Ethers | ~18 | 0.4 | 100 | Moderate |
| Piperazine | ~20 | 0.5 | 100 | Moderate |
| Linear Alkyl | ~15 | 3.1 | 63 | High |
E3 ligase selection dictates the degradation efficiency, kinetics, and tissue specificity of PROTAC ERα Degrader-8. The two predominant ligases employed are:
Ternary complex formation is governed by cooperative binding, where the affinity of the PROTAC for the POI-E3 ligase pair exceeds its individual affinity for either protein alone. For PROTAC ERα Degrader-8, this cooperativity minimizes the "hook effect" – a phenomenon where high PROTAC concentrations saturate target proteins independently, disrupting productive ternary complexes. Biophysical assays confirm a cooperativity index (α) of <1 for optimized linkers, indicating positive cooperativity [6].
Table 3: E3 Ligase-Specific Ternary Complex Metrics
| E3 Ligase | Cooperativity Index (α)* | Ternary Kd (nM) | Ubiquitination Rate (min⁻¹) | Notable Features |
|---|---|---|---|---|
| VHL | 0.15 | 40 | 1.2 | High tissue specificity |
| CRBN | 0.8 | 210 | 0.8 | Broader distribution, faster on-rate |
*α < 1 indicates positive cooperativity; α = 1 no cooperativity.
PROTAC ERα Degrader-8 operates via a catalytic degradation mechanism, distinguishing it from occupancy-driven inhibitors. Once the ternary complex facilitates ERα ubiquitination, the PROTAC dissociates and recycles to degrade multiple ERα molecules. This "event-driven" pharmacology enables efficacy at concentrations far below the total target pool, with typical catalytic turnover numbers ranging from 5–10 cycles per degrader molecule in cellular models [10]. Key kinetic advantages include:
DNA-binding domain (DBD)-targeting variants (e.g., ERE-PROTACs) further exemplify catalytic efficiency. By recruiting ERα via estrogen response elements (EREs), they achieve DC50 values of 95 nM and circumvent LBD mutation-driven resistance [3]. The catalytic mechanism is validated through:
Table 4: Kinetic Parameters of Catalytic Degradation
| PROTAC Variant | DC50 (nM) | Dmax (%) | Catalytic Cycles | Resistance Mutations Addressed |
|---|---|---|---|---|
| VHL-Based (AZ’6421) | 0.4 | 100 | 8 | Y537S, D538G |
| CRBN-Based (ARV-471) | 5.0* | 97 | 6 | Y537N, E380Q |
| DBD-Targeting (ERE) | 95 | 85 | 4 | All LBD mutants |
*Clinical candidate analogue [10].
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